![molecular formula C11H11I B14915011 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is an organic compound with the molecular formula C₁₁H₁₁I. It is a derivative of cyclobuta[f]indene, characterized by the presence of an iodine atom at the 3-position. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves the iodination of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds.
Chemical Biology: It is used in studies involving molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is primarily related to its reactivity in chemical reactions. The iodine atom at the 3-position makes it a versatile intermediate in various organic transformations. The compound can interact with different molecular targets and pathways, depending on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the iodine substituent and has different reactivity.
3-Bromo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Contains a chlorine atom at the 3-position.
Uniqueness
The presence of the iodine atom in 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene imparts unique reactivity and properties compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C11H11I |
|---|---|
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
2-iodotricyclo[6.3.0.03,6]undeca-1,3(6),7-triene |
InChI |
InChI=1S/C11H11I/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5H2 |
InChI-Schlüssel |
UKNBNUATAGXJDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CC3)C(=C2C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
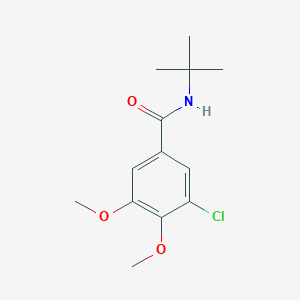
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
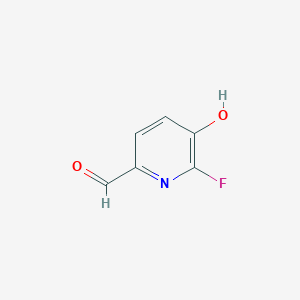

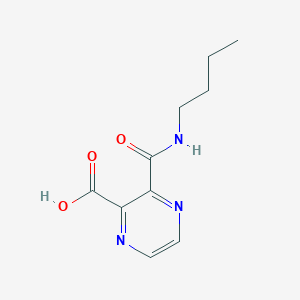
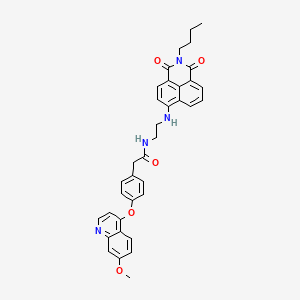
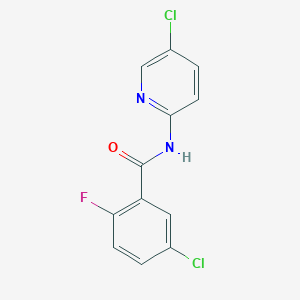
![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
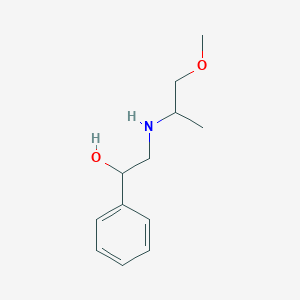
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
